molecular formula C10H5FN2OS B12492680 9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

9-fluoro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B12492680
M. Wt: 220.22 g/mol
InChI Key: RFKXYCUEUBRFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that contains a fused benzothiophene and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the benzothiophene and pyrimidine rings followed by their fusion. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives and thiophene ring construction . Another method includes the use of 2-nitrothiophenes as starting compounds, which are then reduced and cyclized to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiophene derivatives.

    Substitution: Formation of substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one in biological systems involves its interaction with specific molecular targets. For example, as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-fluoro1benzothieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and materials science.

Properties

IUPAC Name

9-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2OS/c11-5-2-1-3-6-7(5)8-9(15-6)10(14)13-4-12-8/h1-4H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXYCUEUBRFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC3=C2N=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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